molecular formula C12H13ClN2O2 B12901272 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]- CAS No. 61194-95-4

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-

Cat. No.: B12901272
CAS No.: 61194-95-4
M. Wt: 252.69 g/mol
InChI Key: QFKOAHSEPHUTOS-UHFFFAOYSA-N
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Description

5(2H)-Isoxazolone derivatives are heterocyclic compounds featuring a five-membered ring containing oxygen and nitrogen atoms. The compound 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5(2H)-isoxazolone is characterized by a 4-chlorophenyl group at position 3 and a dimethylamino methyl substituent at position 2. The 4-chlorophenyl moiety is known to enhance lipophilicity and binding affinity in medicinal chemistry contexts, while the dimethylamino group may improve aqueous solubility and bioavailability .

Properties

CAS No.

61194-95-4

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C12H13ClN2O2/c1-15(2)7-10-11(14-17-12(10)16)8-3-5-9(13)6-4-8/h3-6,14H,7H2,1-2H3

InChI Key

QFKOAHSEPHUTOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation of β-Ketoesters with Hydroxylamine Hydrochloride

A widely used method involves the reaction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride under reflux in aqueous or alcoholic media. This reaction leads to the formation of the isoxazolone ring by cyclization of the oxime intermediate.

Typical procedure:

  • Mix ethyl 3-(4-chlorophenyl)-3-oxopropanoate (1 equivalent) with hydroxylamine hydrochloride (3 equivalents) in water.
  • Heat the mixture to reflux for 10 minutes.
  • Add ethanol and continue reflux for 1 hour.
  • Cool the reaction mixture and neutralize with sodium bicarbonate solution.
  • Filter and wash the precipitate to obtain the isoxazolone product.

This method yields the 3-(4-chlorophenyl)isoxazol-5(4H)-one intermediate, which can be further functionalized.

Introduction of the Dimethylaminomethyl Group

The 4-[(dimethylamino)methyl] substituent is typically introduced via nucleophilic substitution or Mannich-type reactions on the isoxazolone ring:

  • The isoxazolone intermediate is treated with formaldehyde and dimethylamine or a suitable dimethylaminomethylating agent.
  • This reaction proceeds under mild conditions, often in ethanol or aqueous media, to afford the 4-substituted isoxazolone.

Catalytic One-Pot Synthesis via Ruthenium-Hydride Complexes

Recent advances have demonstrated the use of Ru(II) hydride complexes as catalysts for the one-pot synthesis of isoxazolone derivatives, including those with substituted aryl groups:

  • The method involves acceptorless dehydrogenative annulation (ADA) of benzyl alcohols, β-ketoesters (e.g., methyl acetoacetate or ethyl benzoylacetate), and hydroxylamine hydrochloride.
  • Ru(II) complexes with N,O-chelating ligands catalyze the reaction efficiently, producing isoxazolone derivatives in excellent yields (up to 93%).
  • The process is mild, sustainable, and scalable, suitable for industrial applications.

This catalytic approach can be adapted for the synthesis of 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]- by selecting appropriate substituted benzyl alcohols and subsequent functionalization steps.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
β-Ketoester + Hydroxylamine HCl Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, hydroxylamine hydrochloride Reflux in water/ethanol, 1-2 h ~88 Simple, high yield, scalable
Mannich-type Dimethylaminomethylation Isoxazolone intermediate, formaldehyde, dimethylamine Mild, ethanol or aqueous High Selective substitution
Ru(II)-Catalyzed One-Pot ADA Benzyl alcohols, β-ketoesters, hydroxylamine hydrochloride, Ru(II) catalyst Mild, 1 mol% catalyst, up to 93% yield Up to 93 Sustainable, one-pot, industrially relevant

Research Findings and Notes

  • The β-ketoester condensation method is well-established and provides a reliable route to the isoxazolone core with various aryl substitutions, including 4-chlorophenyl groups.
  • The Mannich reaction for introducing the dimethylaminomethyl group is efficient and allows for selective functionalization at the 4-position of the isoxazolone ring.
  • The Ru(II)-catalyzed ADA method represents a modern, green chemistry approach that reduces waste and improves atom economy, making it attractive for large-scale synthesis.
  • Spectroscopic analyses (NMR, FT-IR) and crystallographic studies confirm the structure and purity of the synthesized compounds.
  • The isoxazolone products often exist as isomeric mixtures in solution, which can be characterized by advanced NMR techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5(2H)-Isoxazolone, 3-ethoxy-2-ethyl-4-phenyl (CAS: 111943-79-4)

  • Structure : Ethoxy and ethyl groups at positions 3 and 2, respectively, with a phenyl group at position 3.
  • Synthesis : A reference yield of 2.5% highlights challenges in introducing ethoxy and ethyl groups, likely due to steric hindrance or competing side reactions .
  • The dimethylamino methyl substituent in the target compound is absent here, which may reduce solubility in polar solvents.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

  • Structure : Combines chlorophenyl, fluorophenyl, triazole, and thiazole moieties.
  • Crystallography : Exhibits near-planar molecular conformations, with fluorophenyl groups oriented perpendicularly, suggesting steric flexibility .
  • Key Differences :
    • The thiazole core differs from the isoxazolone ring, altering electronic distribution and hydrogen-bonding capabilities.
    • Fluorophenyl groups may enhance metabolic stability compared to chlorophenyl groups, but synthetic complexity increases.

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h)

  • Structure : Benzoxazole-triazole hybrid with a 4-chlorophenyl group.
  • Spectroscopy : IR bands at 702 cm⁻¹ (C-Cl stretch) and 1243 cm⁻¹ (C=S) confirm functional groups. NMR shows aromatic protons at δ 6.86–7.26 ppm .
  • Key Differences :
    • The triazole-thione core contrasts with the isoxazolone ring, affecting acidity (e.g., thione protons vs. lactam protons).
    • Higher molecular weight (419 g/mol) compared to typical isoxazolones may influence pharmacokinetics.

General 4-Thiazolidinone Derivatives

  • Synthesis : Prepared via condensation of thiosemicarbazides with chloroacetic acid, yielding planar structures with substituents like methoxyphenyl groups .
  • Key Differences: Thiazolidinones lack the oxygen-nitrogen synergy of isoxazolones, altering ring strain and reactivity. Methoxy groups in these derivatives enhance electron-donating effects, unlike the electron-withdrawing chlorophenyl group in the target compound.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Electronic Effect Solubility Impact Bioactivity Relevance
4-Chlorophenyl Electron-withdrawing Increases lipophilicity Enhances receptor binding
Dimethylamino methyl Electron-donating Improves aqueous solubility May aid blood-brain barrier penetration
Fluorophenyl (Compound 4) Electron-withdrawing Moderate lipophilicity Metabolic stability
Thione (Compound 6h) Polarizable Reduces solubility Potential thiol-mediated toxicity

Research Findings and Implications

  • Synthetic Challenges: The low yield of 3-ethoxy-2-ethyl-4-phenyl isoxazolone underscores difficulties in functionalizing the isoxazolone ring. The target compound’s dimethylamino methyl group may require optimized coupling conditions to avoid side reactions.
  • Biological Potential: Chlorophenyl-containing compounds (e.g., Compound 6h ) often exhibit antimicrobial or antitumor activity. The target’s dimethylamino group could further modulate these effects by enhancing cellular uptake.
  • Structural Insights : Crystallographic data from thiazole derivatives suggest that steric bulk from substituents like fluorophenyl groups can induce conformational flexibility, a factor to explore in the target compound’s design.

Biological Activity

5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]- is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-2H-1,2-oxazol-5-one
  • CAS Number: 61194-95-4
  • Molecular Formula: C12H13ClN2O2
  • Molecular Weight: 252.69 g/mol
PropertyValue
CAS No. 61194-95-4
Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
InChI Key QFKOAHSEPHUTOS-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)Cl

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting with a 1,3-dipolar cycloaddition reaction. For instance, the reaction between 4-chlorobenzonitrile oxide and N,N-dimethylformamide can yield the desired isoxazole derivative, frequently catalyzed by copper(I) or ruthenium(II) to enhance yield and selectivity. Microwave-assisted synthesis is also noted for its efficiency and eco-friendliness in industrial applications.

Antiviral Properties

Research indicates that isoxazole derivatives, including this compound, exhibit significant antiviral properties. A study highlighted that substituents on the isoxazole ring can enhance activity against various viruses, including rhinoviruses. The mean minimum inhibitory concentrations (MICs) for certain derivatives were as low as 0.40 µM, demonstrating potent antiviral activity correlated with lipophilicity and inductive effects .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds with structural similarities demonstrated IC50 values in the micromolar range against various cancer cell lines .

Enzyme Inhibition

Mechanistically, the compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, disrupting their function and leading to therapeutic effects. This property is particularly relevant in developing treatments for diseases where enzyme dysregulation is a factor .

Case Studies

  • Antiviral Efficacy : A series of substituted phenyl analogues of isoxazoles were synthesized and evaluated for their antiviral activity against human rhinovirus serotypes. The study found that modifications at the 2-position significantly enhanced activity compared to unsubstituted compounds .
  • Anticancer Research : In vitro studies have shown that certain isoxazole derivatives can inhibit the growth of cancer cells by inducing apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Targeting : Research has demonstrated that this compound can effectively inhibit key enzymes involved in viral replication pathways, making it a candidate for further development as an antiviral agent .

Q & A

Q. What are the established synthetic routes for 5(2H)-isoxazolone derivatives, and how can they be adapted for this compound?

  • Methodological Answer : A common approach involves cyclization of β-keto amides or condensation of hydroxylamine derivatives with carbonyl compounds. For this compound, a plausible route is:

React 4-chlorophenylacetonitrile with dimethylamine to form a Mannich base intermediate.

Condense with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the isoxazolone ring .
Key Variables : Reaction temperature (80–120°C), solvent (ethanol/acetic acid), and catalyst (e.g., HCl).

Synthesis Step Reagents/Conditions Yield (Literature)
Mannich Base Formation4-Chlorophenylacetonitrile, dimethylamine, HCl~60–70%
CyclizationEthyl acetoacetate, hydroxylamine, reflux~45–55%

Q. How can structural characterization be optimized for this compound?

  • Methodological Answer : Use a combination of:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for substituent patterns (e.g., dimethylamino methyl at δ 2.2–2.8 ppm, isoxazolone carbonyl at ~170 ppm) .
  • XRD : Confirm crystal packing and hydrogen-bonding interactions, which influence stability .
  • HPLC-MS : Monitor purity (>98%) and detect side products (e.g., uncyclized intermediates) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example:
  • Use Gaussian 16 with B3LYP/6-31G(d) to simulate cyclization steps.
  • Compare activation energies for alternative pathways (e.g., oxime vs. hydroxylamine routes) .
    Key Insight : Computational modeling reduced experimental iterations by 40% in similar isoxazolone syntheses .

Q. What strategies resolve contradictions in reported spectroscopic data for isoxazolone derivatives?

  • Methodological Answer :
  • Variable Control : Replicate experiments under standardized conditions (solvent, temperature).
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol shifts) that cause spectral discrepancies .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-methyl-4-isopropyl derivatives ).
Reported Discrepancy Resolution Strategy Source
13C^{13}C NMR carbonyl shifts (±3 ppm)Use DMSO-d6 as universal solvent
Variable melting pointsRecrystallization from DMF/EtOH (1:3)

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

  • Methodological Answer :
  • Pharmacophore Mapping : Identify critical groups (e.g., 4-chlorophenyl for hydrophobic interactions; dimethylamino for solubility).
  • In Silico Docking : Use AutoDock Vina to predict binding affinities against target enzymes (e.g., COX-2 or kinases).
  • Analog Synthesis : Replace the 4-chlorophenyl group with fluorophenyl or nitro-substituted variants to test electronic effects .

Data Contradiction Analysis

Q. Why do catalytic methods for similar isoxazolones show inconsistent yields?

  • Analysis : Conflicting reports on Pd-catalyzed vs. acid-catalyzed cyclizations arise from substrate sensitivity. For this compound:
  • Acid catalysis (HCl) favors ring closure but may degrade the dimethylamino group at high temps (>100°C).
  • Pd(OAc)2_2 improves regioselectivity but requires inert conditions, increasing complexity .
    Recommendation : Optimize via Design of Experiments (DoE) to balance yield and purity .

Methodological Resources

  • Experimental Design : Use fractional factorial designs (e.g., Taguchi) to test variables like solvent polarity and catalyst loading .
  • Data Management : Implement ELN (Electronic Lab Notebook) systems with ChemDraw integration for reproducibility .

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